4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol
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Overview
Description
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenoxy group substituted with dichloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)phenol with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets. The presence of dichloro and trifluoromethyl groups enhances its reactivity and binding affinity to certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenol
- 2,6-Dichloro-4-(trifluoromethyl)aniline
Uniqueness
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol is unique due to the combination of dichloro and trifluoromethyl groups on the phenoxy moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
72503-63-0 |
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Molecular Formula |
C13H7Cl2F3O2 |
Molecular Weight |
323.09 g/mol |
IUPAC Name |
4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]phenol |
InChI |
InChI=1S/C13H7Cl2F3O2/c14-10-5-7(13(16,17)18)6-11(15)12(10)20-9-3-1-8(19)2-4-9/h1-6,19H |
InChI Key |
LQEVDEYHLYDYKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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